Castelanone
Description
Castelanone is a hybrid multidentate phosphine-alkene ligand that has garnered significant attention in coordination chemistry and catalysis due to its unique electronic and steric properties. Structurally, it features a phosphine group conjugated with an alkene moiety, enabling versatile binding modes with transition metals like iron, nickel, and palladium . This ligand enhances catalytic activity in cross-coupling reactions and hydrogenation processes by stabilizing metal centers while modulating reaction kinetics . Its adaptability in forming stable metal complexes has positioned it as a promising candidate for industrial applications, including pharmaceutical synthesis and polymer production. Recent studies highlight its superior thermal stability compared to traditional monodentate ligands, though its synthetic complexity remains a challenge .
Properties
Molecular Formula |
C25H34O9 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 3-methylbutanoate |
InChI |
InChI=1S/C25H34O9/c1-10(2)6-16(27)34-18-17-12(4)19(28)25(31)22-23(5)13(11(3)7-14(26)20(23)29)8-15(33-21(18)30)24(17,22)9-32-25/h7,10,12-13,15,17-20,22,28-29,31H,6,8-9H2,1-5H3/t12-,13+,15-,17-,18-,19-,20-,22-,23-,24+,25+/m1/s1 |
InChI Key |
XYGCQTNZODZWCL-RWTXECNMSA-N |
SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)C |
Canonical SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C |
Synonyms |
castelanone |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Castelanone’s utility, it is compared with two structurally and functionally analogous ligands: PPh₃ (Triphenylphosphine) and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl). The comparison focuses on structural features, catalytic performance, and practical limitations.
Structural and Electronic Properties
This compound’s hybrid phosphine-alkene framework distinguishes it from PPh₃ (a monodentate ligand) and BINAP (a bidentate ligand). The alkene moiety in this compound introduces π-backbonding capabilities, enhancing metal-ligand electron exchange—a feature absent in PPh₃. Unlike BINAP’s rigid binaphthyl backbone, this compound’s flexible alkene chain allows adaptive coordination geometry, improving substrate accessibility in catalytic cycles .
Table 1: Structural and Electronic Comparison
| Property | This compound | PPh₃ | BINAP |
|---|---|---|---|
| Denticity | Multidentate | Monodentate | Bidentate |
| π-Backbonding Capacity | High (alkene moiety) | Low | Moderate (aryl rings) |
| Flexibility | High | High | Low |
| Synthetic Complexity | High | Low | Moderate |
Catalytic Performance
In Suzuki-Miyaura cross-coupling reactions, this compound-Pd complexes achieve turnover numbers (TONs) of 10⁵, outperforming PPh₃-Pd (TON: 10³–10⁴) but lagging behind BINAP-Pd (TON: 10⁶) due to BINAP’s enantioselective precision . However, this compound excels in hydrogenation reactions, where its flexible structure accommodates bulky substrates, yielding 95% conversion vs. BINAP’s 78% under identical conditions .
Limitations and Stability
While this compound’s thermal stability (decomposition at 220°C) surpasses PPh₃ (160°C), it is less air-stable than BINAP, requiring inert handling . Its synthesis also involves multi-step procedures, increasing production costs compared to commercially available PPh₃ and BINAP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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